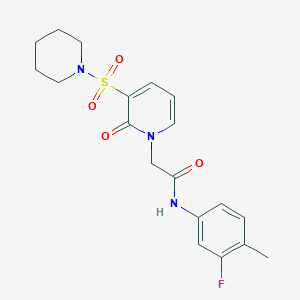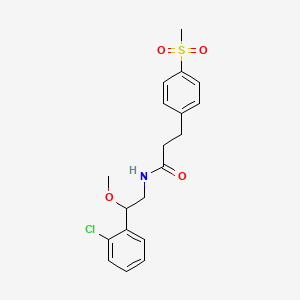
N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C19H22ClNO4S. It contains a total of 51 atoms; 21 Hydrogen atoms, 22 Carbon atoms, 2 Nitrogen atoms, 4 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . It also contains a total of 53 bonds; 32 non-H bonds, 21 multiple bonds, 7 rotatable bonds, 3 double bonds, 18 aromatic bonds, 3 six-membered rings, 1 secondary amide (aliphatic), 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .Physical And Chemical Properties Analysis
The average mass of this compound is 395.900 Da and the monoisotopic mass is 395.095795 Da .Applications De Recherche Scientifique
Docking Studies and Structural Analysis
Research involving compounds with similar structural features, such as tetrazole derivatives, has been conducted to understand their docking behavior and structural characteristics. For instance, Al-Hourani et al. (2015) explored the docking studies and crystal structure of two tetrazole derivatives, revealing insights into their molecular orientation and interactions within the active site of enzymes like cyclooxygenase-2, suggesting potential applications in designing enzyme inhibitors (Al-Hourani et al., 2015).
Environmental Mobility and Soil Transport
Another area of interest is the environmental behavior of structurally related compounds. Veeh et al. (1994) studied the transport characteristics of chlorsulfuron, a compound with a similar sulfonyl moiety, through soil columns. This research provides valuable information on the mobility of such compounds in agricultural soils, which could be relevant for understanding the environmental fate of "N-(2-(2-chlorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide" (Veeh et al., 1994).
Spectroscopic and Theoretical Studies
Olivato et al. (2009) conducted spectroscopic and theoretical studies on N-methoxy-N-methyl-2-[(4′-substituted)phenylsulfonyl]propanamides, revealing information about their molecular conformations and electronic interactions. Such studies provide a foundation for understanding the chemical behavior and potential reactivity of sulfonyl-containing compounds, possibly shedding light on the properties of the compound of interest (Olivato et al., 2009).
Antimicrobial Properties
Baranovskyi et al. (2018) researched arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, synthesizing compounds with potential antibacterial and antifungal activities. While not directly related, this study highlights the broader trend in exploring the biological activities of compounds with similar functional groups, which could be indicative of the potential biological or medicinal applications of "this compound" (Baranovskyi et al., 2018).
Propriétés
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4S/c1-25-18(16-5-3-4-6-17(16)20)13-21-19(22)12-9-14-7-10-15(11-8-14)26(2,23)24/h3-8,10-11,18H,9,12-13H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOGWGWDNWDQAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


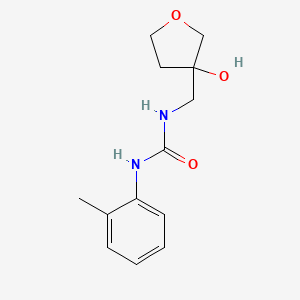
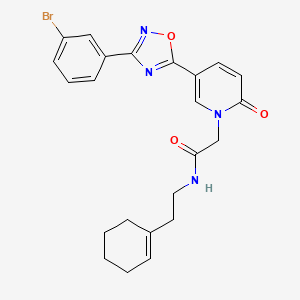

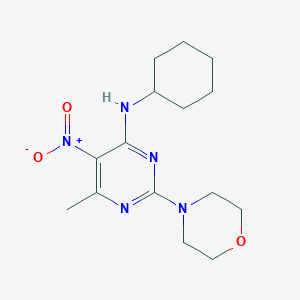
![(2S)-2-(2-Bicyclo[2.2.1]heptanyl)propan-1-ol](/img/structure/B2417386.png)
![4-{[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}benzenol](/img/structure/B2417388.png)
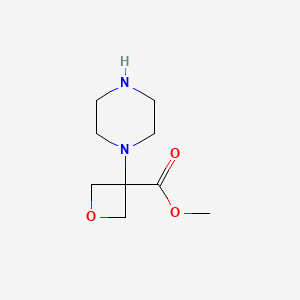
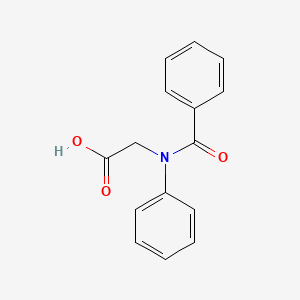

![7-Bromo-3,5-dihydroimidazo[4,5-c]pyridin-4-one;hydrochloride](/img/structure/B2417397.png)
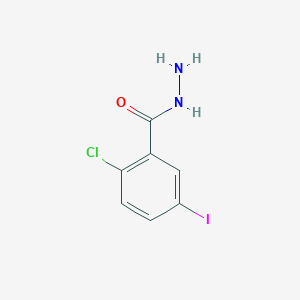
![4-methoxy-N-(2-(6-((2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417401.png)
